molecular formula C21H18ClF3N4O B2678595 3-(4-chloro-3-(trifluoromethyl)phenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one CAS No. 2034311-34-5

3-(4-chloro-3-(trifluoromethyl)phenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one

Cat. No.: B2678595
CAS No.: 2034311-34-5
M. Wt: 434.85
InChI Key: QHTLUIDMNUSJAQ-UHFFFAOYSA-N
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Description

3-(4-chloro-3-(trifluoromethyl)phenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one is a synthetic organic compound with a complex molecular structure. This compound is notable for its unique combination of functional groups, including a chloro-trifluoromethyl phenyl ring, a phenyl-triazole ring, and an azetidinyl-propanone framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Formation of Azetidinyl-Phenyl Intermediate

    • React 3-bromo-1-phenyl-propan-1-one with sodium azide in DMF under nitrogen atmosphere to form 3-(1-phenylazetidin-1-yl)-1-bromopropane.

  • Step 2: Formation of Triazole Intermediate

    • React the azetidinyl-phenyl intermediate with phenylacetylene and copper(I) iodide in the presence of an amine base to form the triazole ring via a click chemistry reaction.

  • Step 3: Final Coupling Reaction

    • Couple the triazole intermediate with 4-chloro-3-(trifluoromethyl)benzyl chloride in the presence of a palladium catalyst to yield the final product.

Industrial Production Methods

  • Typically involves batch synthesis in a controlled environment, utilizing high-purity reagents and precise reaction conditions to ensure the quality and yield of the final compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, especially at the azetidinyl ring, leading to the formation of oxo-derivatives.

  • Reduction: It can be reduced at the carbonyl group to form the corresponding alcohol.

  • Substitution: Halogen substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

  • Oxidation Reagents: Potassium permanganate, chromium trioxide.

  • Reduction Reagents: Sodium borohydride, lithium aluminium hydride.

  • Substitution Reagents: Sodium iodide in acetone for halogen exchange.

Major Products Formed

  • Oxidation: Azetidinone derivatives.

  • Reduction: Alcohol derivatives.

  • Substitution: Iodinated or brominated phenyl derivatives.

Scientific Research Applications

Chemistry

  • Used as an intermediate in the synthesis of more complex organic molecules.

  • Study of stereochemical effects in complex organic synthesis.

Biology

  • Investigated for its potential as a biochemical probe due to its multifaceted functional groups.

  • Studied for interactions with various biological macromolecules.

Medicine

  • Potential lead compound for developing new pharmaceuticals targeting central nervous system disorders due to its unique structural features.

Industry

  • Utilized in the synthesis of specialty chemicals.

  • Employed in research laboratories for developing new synthetic methodologies.

Mechanism of Action

Molecular Targets and Pathways

  • The compound exerts its effects through multiple pathways due to its diverse functional groups.

  • Potential interactions with enzyme active sites, modifying biological activity through competitive inhibition or allosteric modulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-1-(3-phenyl-1H-1,2,3-triazol-1-yl)propan-1-one: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.

  • 3-(4-chloro-3-(trifluoromethyl)phenyl)-1-(3-methyl-1H-1,2,3-triazol-1-yl)propan-1-one: Substituting the phenyl ring with a methyl group in the triazole moiety changes steric and electronic properties.

Uniqueness

That wraps it up—a deep dive into the world of 3-(4-chloro-3-(trifluoromethyl)phenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one. Curious to learn more about any particular section?

Properties

IUPAC Name

3-[4-chloro-3-(trifluoromethyl)phenyl]-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClF3N4O/c22-18-8-6-14(10-17(18)21(23,24)25)7-9-20(30)28-11-16(12-28)29-13-19(26-27-29)15-4-2-1-3-5-15/h1-6,8,10,13,16H,7,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTLUIDMNUSJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=CC(=C(C=C2)Cl)C(F)(F)F)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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